Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
(S)-3-Cbz-amino-2-piperidone structure
Produktname:(S)-3-Cbz-amino-2-piperidone
CAS-Nr.:95582-17-5
MF:C13H16N2O3
MW:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-3-(Cbz-amino)-2-piperidone
    • (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
    • (S)-3-CBZ-AMINO-2-PIPERIDONE
    • benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (S)-3-N-Cbz-Aminopiperidin-2-one
    • (S)-3-Benzyloxycarbonylamino-2-piperidone
    • Benzyl (S)-2-oxopiperidin-3-ylcarbamate
    • (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
    • (S)-benzyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
    • (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
    • KVHNKJHAXXEKFU-NSHDSACASA-N
    • 6528AJ
    • FCH3601537
    • AB43572
    • (S)-3-benzy
    • Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (3S)-3-Benzyloxycarbonylamino-2-piperidinone
    • 95582-17-5
    • A845337
    • W-205548
    • MFCD08166408
    • AKOS015918106
    • VDA58217
    • DTXSID40467310
    • EN300-6735227
    • SCHEMBL4078569
    • benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
    • AS-37240
    • (3S)-3-benzyloxycarbonylamino-2-piperidone
    • Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
    • Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
    • N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
    • (S)-3-Cbz-aminopiperidin-2-one
    • (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
    • (S)-3-Cbz-amino-2-piperidone
    • MDL: MFCD08166408
    • Inchi: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
    • InChI-Schlüssel: KVHNKJHAXXEKFU-NSHDSACASA-N
    • Lächelt: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 248.11600
  • Monoisotopenmasse: 248.11609238g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 301
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 67.4
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 101-102 ºC
  • Siedepunkt: 502.5℃at760mmHg
  • Löslichkeit: Leicht löslich (1,1 g/l) (25°C),
  • PSA: 67.43000
  • LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone Sicherheitsinformationen

(S)-3-Cbz-amino-2-piperidone Zolldaten

  • HS-CODE:2933790090
  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

(S)-3-Cbz-amino-2-piperidone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM180643-5g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
5g
$654 2021-08-05
Chemenu
CM180643-1g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
1g
$292 2024-07-18
abcr
AB284225-250 mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250 mg
€147.40 2023-07-20
abcr
AB284225-1 g
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
1 g
€289.00 2023-07-20
Enamine
EN300-6735227-1.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
1.0g
$76.0 2025-03-13
Enamine
EN300-6735227-2.5g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
2.5g
$166.0 2025-03-13
Enamine
EN300-6735227-0.05g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
0.05g
$19.0 2025-03-13
Enamine
EN300-6735227-5.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
5.0g
$308.0 2025-03-13
AstaTech
57626-0.25/G
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE
95582-17-5 97%
0.25g
$199 2023-09-16
abcr
AB284225-250mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250mg
€144.50 2025-02-21

(S)-3-Cbz-amino-2-piperidone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Referenz
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  6 h, reflux; reflux → 0 °C
1.2 1 h, rt
Referenz
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
Referenz
Preparation of sulfonamide lactams as Factor Xa inhibitors
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
preparation of proline analog peptides as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: N-Methyl-2-pyrrolidone ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  overnight, rt
Referenz
Preparation of azacycloalkanone serine protease inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
Referenz
Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ;  pH 8.5, rt
Referenz
Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of heterocyclic compounds as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Referenz
Preparation of oxadiazole peptide analogs as serine protease inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol
Referenz
Synthesis of L-[5-11C]ornithine
Ding, Yu Shin; Antoni, Gunnar; Fowler, Joanna S.; Wolf, Alfred P.; Langstrom, Bengt, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  cooled
Referenz
Preparation of tripeptoid analogs as serine protease inhibitors
, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Referenz
First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV
Abe, Masatoshi; Akiyama, Tetsuo; Nakamura, Hikaru; Kojima, Fukiko; Harada, Shigeko; et al, Journal of Natural Products, 2004, 67(6), 999-1004

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  1 h, rt
1.4 < 10 °C; 1 h, rt
Referenz
Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor
Abe, Masatoshi; Nagai, Masashi; Yamamoto, Keiichiro; Yamazaki, Hiroko; Koga, Ichiro; et al, Organic Process Research & Development, 2005, 9(5), 570-576

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Phosphonamide-substituted lactams
, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

(S)-3-Cbz-amino-2-piperidone Preparation Products

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